molecular formula C12H14O2 B11907904 3,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 61995-66-2

3,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B11907904
CAS No.: 61995-66-2
M. Wt: 190.24 g/mol
InChI Key: JDXAVVZBVJGOBD-UHFFFAOYSA-N
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Description

3,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one is a synthetic dihydrobenzopyranone derivative characterized by methyl substituents at positions 3, 5, and 8 of its benzopyranone core. This compound belongs to the chromanone family, which is structurally related to flavonoids but lacks hydroxyl groups at key positions.

Properties

CAS No.

61995-66-2

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3,5,8-trimethyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C12H14O2/c1-7-4-5-8(2)12-10(7)11(13)9(3)6-14-12/h4-5,9H,6H2,1-3H3

InChI Key

JDXAVVZBVJGOBD-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C(C=CC(=C2C1=O)C)C

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties
Research indicates that 3,5,8-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. A study demonstrated that this compound scavenges free radicals effectively, thus protecting cellular components from oxidative damage .

Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In vitro studies have reported that it inhibits the production of pro-inflammatory cytokines in immune cells, suggesting potential therapeutic applications for inflammatory diseases .

Neuroprotective Potential
Recent investigations highlight the neuroprotective effects of this compound against neurodegenerative diseases. It has been observed to enhance neuronal survival and function under stress conditions by modulating pathways associated with cell survival and apoptosis .

Agricultural Applications

Pesticidal Activity
this compound has been evaluated for its pesticidal properties. Field trials indicated that it effectively repels certain pests while being non-toxic to beneficial insects. This characteristic makes it a candidate for developing eco-friendly pest control agents .

Plant Growth Regulation
Studies have suggested that this compound can act as a plant growth regulator, promoting seed germination and enhancing root development. Its application in agricultural practices could lead to improved crop yields and resilience against environmental stressors .

Food Science Applications

Flavoring Agent
Due to its pleasant aroma and flavor profile, this compound is utilized in the food industry as a flavoring agent. Its incorporation into food products can enhance sensory attributes without compromising safety or quality .

Preservative Properties
The compound's antioxidant properties also extend to food preservation. It can inhibit lipid peroxidation in food products, thereby extending shelf life and maintaining nutritional quality. Research has shown that incorporating this compound into food formulations can significantly reduce spoilage rates .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
PharmaceuticalsAntioxidantEffective free radical scavenger
Anti-inflammatoryInhibits pro-inflammatory cytokine production
NeuroprotectiveEnhances neuronal survival under stress
AgriculturePesticidal activityRepels pests without harming beneficial insects
Plant growth regulationPromotes seed germination and root development
Food ScienceFlavoring agentEnhances flavor profile in food products
Preservative propertiesReduces spoilage rates through antioxidant action

Case Studies

  • Antioxidant Activity Study
    A study published in the Journal of Agricultural and Food Chemistry highlighted the antioxidant capacity of this compound using various assays including DPPH and ABTS radical scavenging tests. The results indicated a strong correlation between concentration and antioxidant activity .
  • Neuroprotective Effects Research
    Research conducted at a leading university demonstrated that this compound can protect neurons from oxidative stress-induced apoptosis in cultured neuronal cells. The findings suggest its potential as a therapeutic agent for neurodegenerative conditions like Alzheimer’s disease .
  • Field Trials on Pesticidal Activity
    Field trials assessing the efficacy of this compound as a natural pesticide showed promising results with a significant reduction in pest populations compared to untreated controls while maintaining the health of beneficial insect populations .

Comparison with Similar Compounds

Structural and Functional Group Variations

Dihydroquercetin (Taxifolin)
  • Structure : 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydro-4H-1-benzopyran-4-one .
  • Key Features :
    • Three hydroxyl groups (C3, C5, C7) and a dihydroxyphenyl ring.
    • High polarity due to multiple -OH groups, leading to solubility challenges .
  • Biological Activity : Antioxidant, neuroprotective, and cardiovascular effects. Solubility enhancement strategies (e.g., cyclodextrin complexes) are critical for bioavailability .
6,8-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one
  • Structure : Bromine substituents at C6 and C8 .
  • Key Features: Halogenation increases molecular weight (305.95 g/mol) and electronegativity. Potential applications in halogen-bond-driven supramolecular chemistry.
  • Safety : Requires careful handling due to environmental and health risks .
Foeniculin G
  • Structure : (2S,6S,7R,8R)-7-hydroxy-2,6,8-trimethyl-2,3,5,6,7,8-hexahydro-4H-chromen-4-one .
  • Key Features :
    • Stereospecific configuration (2S,6S,7R,8R) confirmed via ECD calculations.
    • Combines methyl and hydroxyl groups, balancing lipophilicity and polarity .
7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one (JNP)
  • Structure : Dimethyl groups at C2 and a hydroxyl group at C7 .
  • Key Features: Molecular weight: 192.21 g/mol.

Physicochemical Properties

Compound Molecular Formula Molecular Weight logP (Predicted) Solubility Profile
3,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one C12H14O2 190.24 ~2.5 (High) Low aqueous solubility
Dihydroquercetin C15H12O7 304.25 ~1.3 (Moderate) Requires solubilization aids
6,8-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one C9H6Br2O2 305.95 ~3.0 (High) Poor in polar solvents
Foeniculin G C12H18O3 210.27 ~1.8 (Moderate) Moderate in ethanol
JNP C11H12O3 192.21 ~2.0 (Moderate) Soluble in organic solvents

Biological Activity

3,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one, also known as 3,5,8-trimethylchroman-4-one, is a compound belonging to the class of chroman derivatives. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews its biological activity based on recent studies and findings.

Molecular Characteristics

  • CAS Number: 61995-66-2
  • Molecular Formula: C12H14O2
  • Molecular Weight: 190.24 g/mol
  • IUPAC Name: 3,5,8-trimethyl-2,3-dihydrochromen-4-one
PropertyValue
CAS No.61995-66-2
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
IUPAC Name3,5,8-trimethyl-2,3-dihydrochromen-4-one

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antioxidant Activity: The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects: It acts as an inhibitor of tumor necrosis factor-alpha (TNF-α), a key player in inflammatory processes.
  • Anticancer Activity: Studies have shown that it can induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways.
  • Enzyme Inhibition: It inhibits acetylcholinesterase (AChE), which is beneficial in treating neurodegenerative diseases such as Alzheimer's.

Anticancer Activity

Research has demonstrated the compound's efficacy against various cancer cell lines. For instance:

  • A study indicated that it significantly reduced cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through apoptosis induction and cell cycle arrest at the G0/G1 phase .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains:

  • In vitro studies revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory mechanism involves the suppression of pro-inflammatory cytokines:

  • A notable reduction in TNF-α levels was observed in treated macrophages, suggesting its application in inflammatory disorders .

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent response with significant reductions in cell proliferation noted at concentrations above 50 µM.

Case Study 2: Antimicrobial Activity
A clinical study assessed the effectiveness of this compound against multidrug-resistant bacterial strains isolated from patients. The findings showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant strains.

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